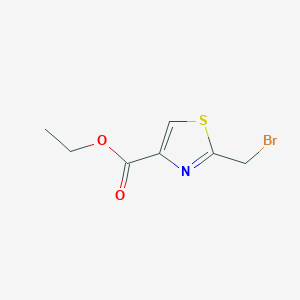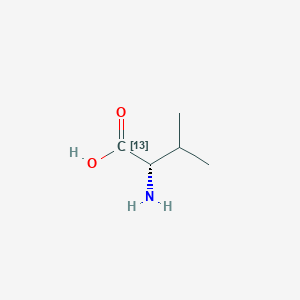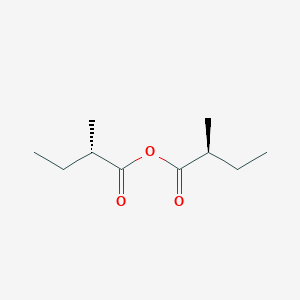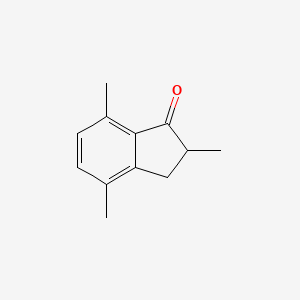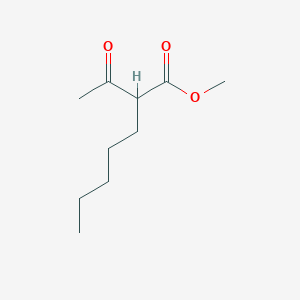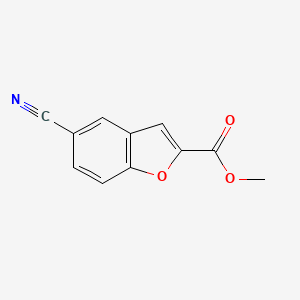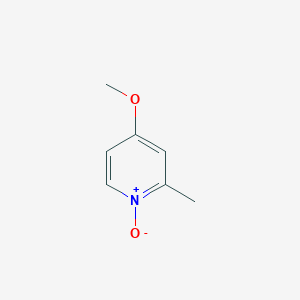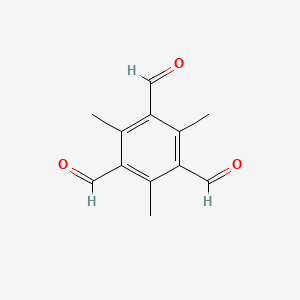
2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde
Overview
Description
2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde: is an organic compound with the molecular formula C12H12O3. It is characterized by the presence of three aldehyde groups attached to a benzene ring substituted with three methyl groups. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including the production of dyes, pigments, and other organic materials .
Mechanism of Action
Target of Action
It is commonly used as an important intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Biochemical Pathways
Given its role as an intermediate in organic synthesis , it may be involved in a wide range of biochemical pathways, depending on the specific compounds it is used to synthesize.
Result of Action
As an intermediate in organic synthesis , its effects would likely depend on the specific compounds it is used to produce.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde . For instance, temperature and pH could affect its reactivity and stability. Additionally, the presence of other compounds in the reaction environment could influence its efficacy and the nature of its interactions with its targets.
Biochemical Analysis
Biochemical Properties
It is often used as a key intermediate in organic synthesis . It can be used in the synthesis of organic pigments, photosensitive materials, photocatalysts, and compounds with fluorescent properties
Molecular Mechanism
It is known that it can be prepared by oxidizing 2,4,6-trimethylaniline, a reaction that can be catalyzed by oxygen or hydrogen peroxide
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde is typically synthesized through the oxidation of 2,4,6-trimethylbenzene-1,3,5-triamine. The oxidation can be carried out using oxidizing agents such as oxygen or hydrogen peroxide in the presence of a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound involves similar oxidation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often produced in facilities equipped with advanced oxidation and purification technologies .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products:
Oxidation: 2,4,6-Trimethylbenzene-1,3,5-tricarboxylic acid.
Reduction: 2,4,6-Trimethylbenzene-1,3,5-tricarbinol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including dyes and pigments.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, often involves this compound.
Industry: It is used in the production of light-sensitive materials, photocatalysts, and fluorescent compounds.
Comparison with Similar Compounds
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: This compound has hydroxyl groups instead of methyl groups, leading to different reactivity and applications.
4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tribenzoic acid: This compound has carboxylic acid groups instead of aldehyde groups, resulting in different chemical properties and uses.
Uniqueness: 2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde is unique due to its specific substitution pattern and the presence of three reactive aldehyde groups. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-7-10(4-13)8(2)12(6-15)9(3)11(7)5-14/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNLLMKGXOOWHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C=O)C)C=O)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471329 | |
| Record name | 1,3,5-Benzenetricarboxaldehyde, 2,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119198-88-8 | |
| Record name | 1,3,5-Benzenetricarboxaldehyde, 2,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


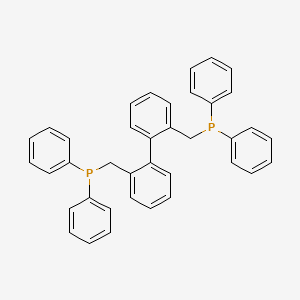
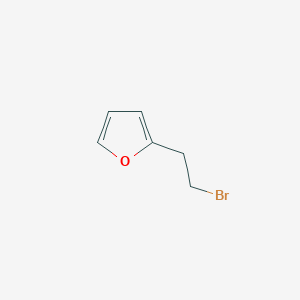

![N-[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzyloxycarbonyloxy] succinimide](/img/structure/B1599998.png)

